(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid
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Overview
Description
(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid is an organic compound that features a fluorine atom, a methylthio group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-(methylthio)benzaldehyde and malonic acid.
Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between 3-fluoro-5-(methylthio)benzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.
Purification: The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the methylthio group can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-Fluoro-5-(methylthio)phenyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.
(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylonitrile: Similar structure but with an acrylonitrile moiety instead of acrylic acid.
Uniqueness
(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid is unique due to the combination of the fluorine atom, methylthio group, and acrylic acid moiety. This combination imparts specific chemical and physical properties that can be exploited in various applications.
Properties
Molecular Formula |
C10H9FO2S |
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Molecular Weight |
212.24 g/mol |
IUPAC Name |
(E)-3-(3-fluoro-5-methylsulfanylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9FO2S/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6H,1H3,(H,12,13)/b3-2+ |
InChI Key |
ALZNJTPRINAGGG-NSCUHMNNSA-N |
Isomeric SMILES |
CSC1=CC(=CC(=C1)F)/C=C/C(=O)O |
Canonical SMILES |
CSC1=CC(=CC(=C1)F)C=CC(=O)O |
Origin of Product |
United States |
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